

An In-depth Technical Guide to the Chemical Structure Elucidation of Bioactive Molecules

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Compound of Interest

Compound Name: Antibiotic tan-592B

Cat. No.: B1667552

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Disclaimer: Information regarding the chemical structure elucidation of a compound designated "TAN-592B" is not publicly available. This document serves as a comprehensive template, illustrating the required data presentation, experimental protocols, and visualizations for such a task. The well-characterized anticancer agent, Paclitaxel (Taxol), is used as a model compound for this purpose.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the methodologies and data interpretation involved in determining the chemical structure of a complex natural product.

Introduction to Structure Elucidation

The determination of the precise three-dimensional arrangement of atoms in a molecule is a critical step in drug discovery and development. This process, known as structure elucidation, relies on a combination of sophisticated analytical techniques to piece together the molecular puzzle. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

This document outlines the systematic approach to elucidating the structure of a complex diterpenoid, using Paclitaxel as a case study.

Data Presentation

Quantitative data from spectroscopic and spectrometric analyses are summarized below for clear comparison and interpretation.

NMR Spectroscopic Data for Paclitaxel

The following tables present the ^1H and ^{13}C NMR chemical shift assignments for Paclitaxel, recorded in deuterated chloroform (CDCl_3) at 500 MHz.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: ^1H NMR Data for Paclitaxel (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.68	d	7.1
3	3.81	d	7.1
4	4.98	dd	9.5, 2.2
5	6.28	t	8.9
6 α	1.89	ddd	14.3, 9.5, 2.2
6 β	2.55	ddd	14.3, 9.5, 6.7
7	4.41	m	8.3
10	6.22	s	
13	4.95	t	
14 α	2.24	m	
14 β	2.39	m	
16	1.14	s	2.5
17	1.24	s	
18	1.93	s	
19	1.68	s	
2'	4.79	d	
3'	5.79	dd	9.0, 2.5
4-OAc	2.24	s	7.3
10-OAc	2.14	s	
2-OBz (ortho)	8.12	d	
2-OBz (meta)	7.51	t	
2-OBz (para)	7.62	t	
3'-Ph (ortho)	7.49	d	7.3

3'-Ph (meta)	7.39	t	7.3
3'-Ph (para)	7.34	t	7.3
3'-NHBz (ortho)	7.76	d	7.3
3'-NHBz (meta)	7.43	t	7.3
3'-NHBz (para)	7.52	t	7.3

Table 2: ^{13}C NMR Data for Paclitaxel (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	79.1
2	75.1
3	45.7
4	81.1
5	84.4
6	35.6
7	72.1
8	58.6
9	203.8
10	75.6
11	133.7
12	142.1
13	72.5
14	35.7
15	43.2
16	21.9
17	26.8
18	14.8
19	9.6
20	76.5
2'	73.2
3'	55.1
4-OAc (CH ₃)	20.9

4-OAc (C=O)	170.4
10-OAc (CH ₃)	21.2
10-OAc (C=O)	169.9
2-OBz (C=O)	167.0
2-OBz (C1)	129.2
2-OBz (C2,6)	130.2
2-OBz (C3,5)	128.7
2-OBz (C4)	133.6
3'-Ph (C1)	138.1
3'-Ph (C2,6)	126.5
3'-Ph (C3,5)	128.8
3'-Ph (C4)	128.5
3'-NHBz (C=O)	167.0
3'-NHBz (C1)	133.8
3'-NHBz (C2,6)	127.1
3'-NHBz (C3,5)	128.7
3'-NHBz (C4)	131.8

Mass Spectrometry Data for Paclitaxel

High-resolution mass spectrometry (HRMS) established the molecular formula of Paclitaxel as C₄₇H₅₁NO₁₄.^[4] Tandem mass spectrometry (MS/MS) experiments provided key structural fragments.

Table 3: Key Mass Spectrometry Fragments for Paclitaxel

m/z	Ion	Proposed Fragment
854.3	$[M+H]^+$	Protonated molecule
876.3	$[M+Na]^+$	Sodiated molecule
569.2	$[M+H - C_{16}H_{15}NO_3]^+$	Loss of the C13 side chain
551.2	$[M+H - C_{16}H_{15}NO_3 - H_2O]^+$	Loss of side chain and water
509.2	$[M+H - C_{16}H_{15}NO_3 - CH_3COOH]^+$	Loss of side chain and acetic acid
286.1	$[C_{16}H_{16}NO_3]^+$	C13 side chain fragment
105.0	$[C_7H_5O]^+$	Benzoyl cation

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of purified Paclitaxel was dissolved in approximately 0.6 mL of deuterated chloroform ($CDCl_3$, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: 1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a 500 MHz spectrometer.
- 1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 16 ppm.
 - Acquisition Time: 2.0 s.
 - Relaxation Delay: 2.0 s.
 - Number of Scans: 16.

- Temperature: 298 K.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 240 ppm.
 - Acquisition Time: 1.0 s.
 - Relaxation Delay: 2.0 s.
 - Number of Scans: 1024.
- Data Processing: Free Induction Decays (FIDs) were processed with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were applied manually. Chemical shifts are reported in ppm relative to TMS (δ = 0.00 ppm).

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A 1 mg/mL stock solution of Paclitaxel was prepared in methanol. This was further diluted to 10 μ g/mL with a 50:50 acetonitrile:water solution containing 0.1% formic acid for positive ion mode analysis.
- Instrumentation: Analysis was performed on a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Full Scan MS Acquisition (Positive Ion Mode):
 - Mass Range: m/z 100-1000.
 - Capillary Voltage: 3.5 kV.
 - Sampling Cone Voltage: 30 V.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.

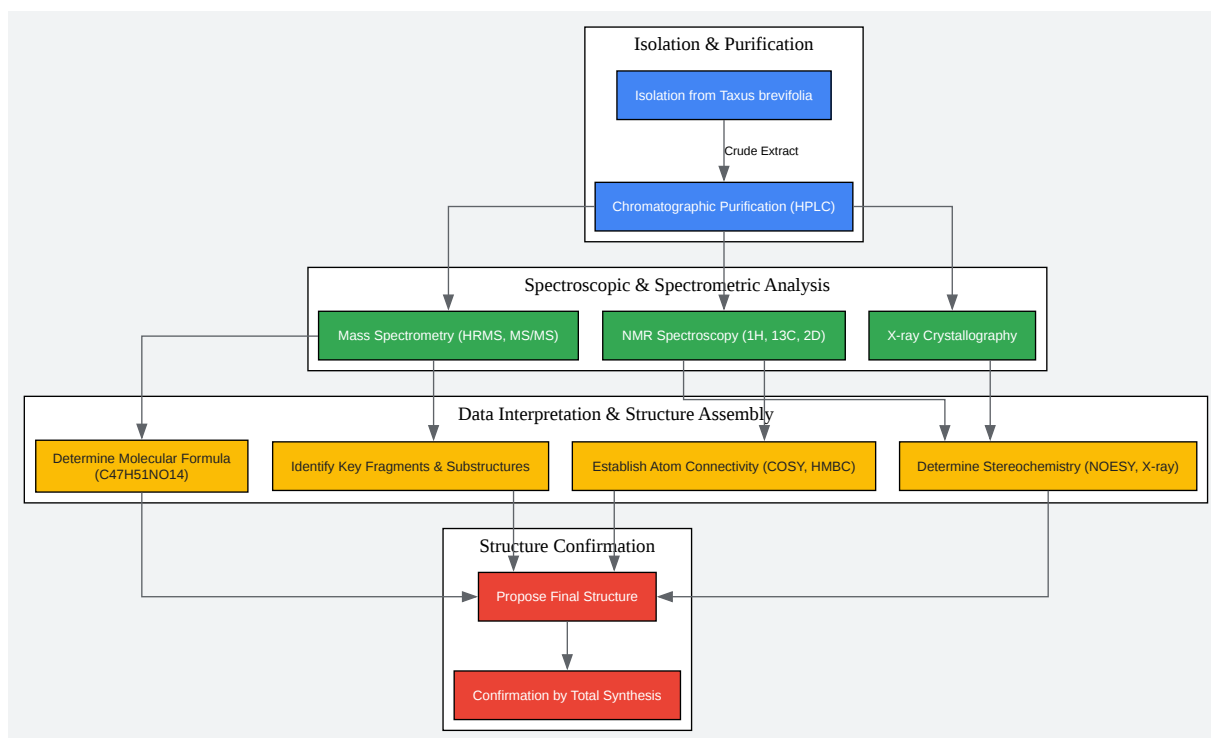
- Desolvation Gas Flow: 600 L/hr.
- Tandem MS (MS/MS) Acquisition:
 - The $[M+H]^+$ ion (m/z 854.3) was selected as the precursor ion.
 - Collision-induced dissociation (CID) was performed using argon as the collision gas.
 - Collision energy was ramped from 15 to 40 eV to generate a rich fragmentation spectrum.

Visualizations

Diagrams illustrating workflows and logical relationships are provided below using the Graphviz DOT language.

Structure Elucidation Workflow

The following diagram outlines the systematic process followed for the structure elucidation of Paclitaxel.

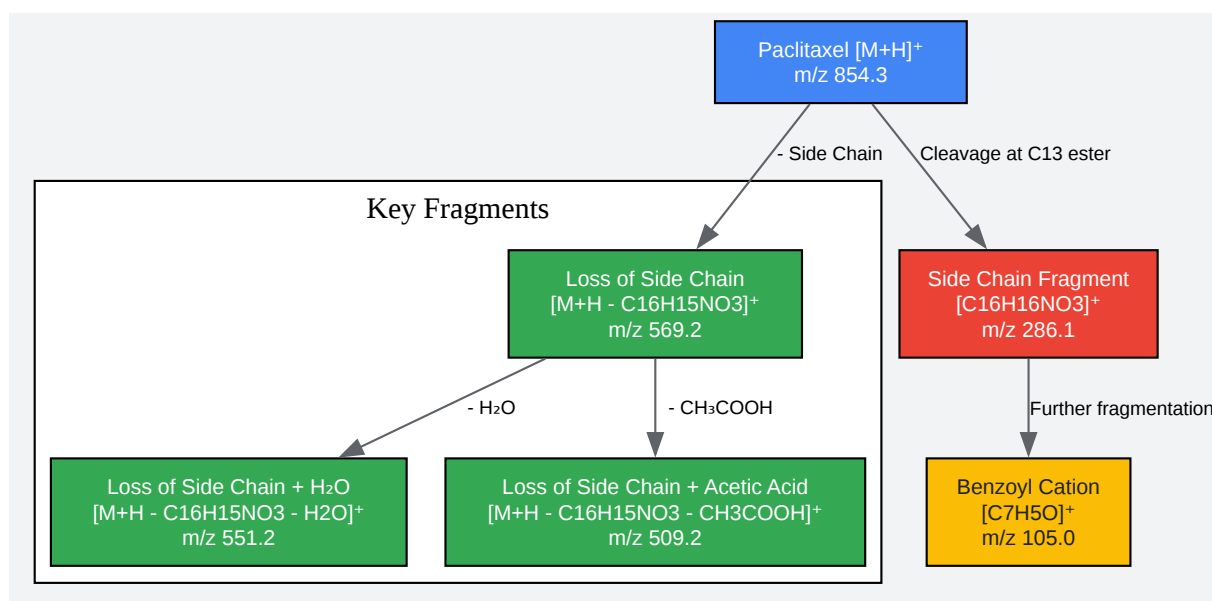


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Figure 1: Overall workflow for the structure elucidation of Paclitaxel.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway of the protonated Paclitaxel molecule in MS/MS analysis.



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Figure 2: Proposed MS/MS fragmentation pathway of Paclitaxel.

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References

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